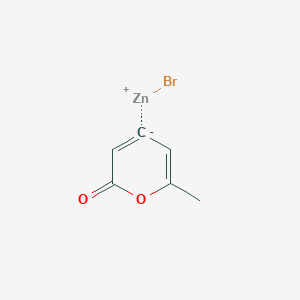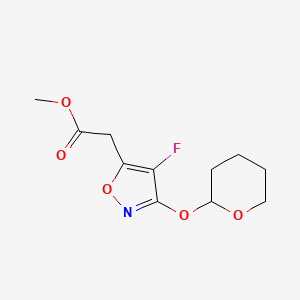![molecular formula C11H13N3O4 B13917246 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid CAS No. 240431-49-6](/img/structure/B13917246.png)
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzoic acid core substituted with hydroxy and amino groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzoic acid with 5-hydroxy-1,4,5,6-tetrahydropyrimidine-2-amine under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or methanesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions may introduce nitro or halogen groups onto the aromatic ring.
科学的研究の応用
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and function .
類似化合物との比較
Similar Compounds
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid: Unique due to its specific substitution pattern and functional groups.
3-hydroxybenzoic acid: Lacks the tetrahydropyrimidine moiety, resulting in different chemical properties.
5-hydroxy-1,4,5,6-tetrahydropyrimidine-2-amine: Lacks the benzoic acid core, affecting its reactivity and applications.
Uniqueness
The combination of hydroxy, amino, and benzoic acid groups in this compound imparts unique chemical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
240431-49-6 |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC名 |
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H13N3O4/c15-8-2-6(10(17)18)1-7(3-8)14-11-12-4-9(16)5-13-11/h1-3,9,15-16H,4-5H2,(H,17,18)(H2,12,13,14) |
InChIキー |
MEPAVMTWMMMPIZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)


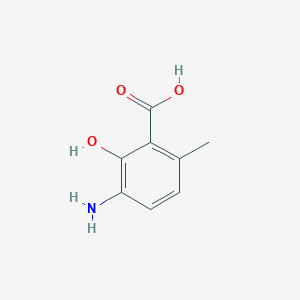
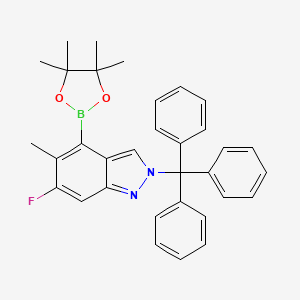
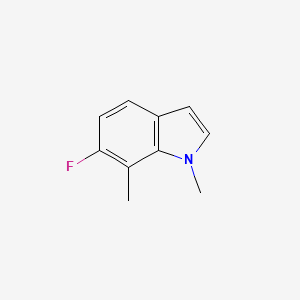
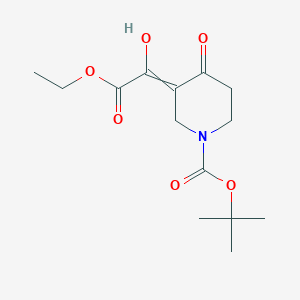
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
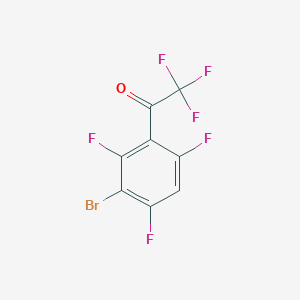
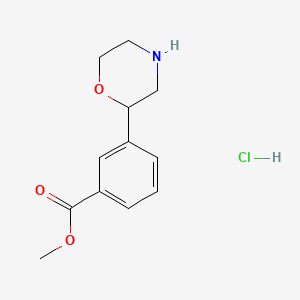
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
